REACTION_CXSMILES
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[CH2:1]([O:3][C:4](=[O:9])[CH:5]([NH2:8])[C:6]#[N:7])[CH3:2].[CH:10](OCC)(OCC)OCC.[NH2:20][C:21]1[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=1)[C:24]#[N:25]>C(#N)C>[CH2:1]([O:3][C:4]([C:5]1[N:8]=[CH:10][N:20]([C:21]2[CH:28]=[CH:27][CH:26]=[C:23]([C:24]#[N:25])[CH:22]=2)[C:6]=1[NH2:7])=[O:9])[CH3:2]
|
Name
|
|
Quantity
|
10.6 g
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Type
|
reactant
|
Smiles
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C(C)OC(C(C#N)N)=O
|
Name
|
|
Quantity
|
12.35 g
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)OCC
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
9.8 g
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Type
|
reactant
|
Smiles
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NC=1C=C(C#N)C=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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stirred at rt for 48 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
at reflux for 45 min
|
Duration
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45 min
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Type
|
CUSTOM
|
Details
|
to reach rt
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(=O)C=1N=CN(C1N)C1=CC(=CC=C1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |